molecular formula C19H14Cl2N2O2 B2599356 2,6-dichloro-N-methyl-N-(4-phenoxyphenyl)pyridine-3-carboxamide CAS No. 1356711-80-2

2,6-dichloro-N-methyl-N-(4-phenoxyphenyl)pyridine-3-carboxamide

Cat. No.: B2599356
CAS No.: 1356711-80-2
M. Wt: 373.23
InChI Key: NHMRYMQUVGBZPG-UHFFFAOYSA-N
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Description

2,6-dichloro-N-methyl-N-(4-phenoxyphenyl)pyridine-3-carboxamide is a chemical compound with the molecular formula C19H14Cl2N2O2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound features a pyridine ring substituted with two chlorine atoms at positions 2 and 6, a carboxamide group at position 3, and a phenoxyphenyl group attached to the nitrogen atom of the carboxamide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-N-methyl-N-(4-phenoxyphenyl)pyridine-3-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Chlorination: The pyridine ring is then chlorinated at positions 2 and 6 using reagents such as thionyl chloride or phosphorus pentachloride.

    Carboxamide Formation: The carboxamide group is introduced at position 3 through a reaction with an appropriate amine.

    Phenoxyphenyl Substitution: The final step involves the substitution of the nitrogen atom with a phenoxyphenyl group, which can be achieved through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2,6-dichloro-N-methyl-N-(4-phenoxyphenyl)pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The chlorine atoms and phenoxyphenyl group can participate in substitution reactions with suitable nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2,6-dichloro-N-methyl-N-(4-phenoxyphenyl)pyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,6-dichloro-N-methyl-N-(4-phenoxyphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-dichloro-N-methyl-N-(4-methoxyphenyl)pyridine-3-carboxamide
  • 2,6-dichloro-N-methyl-N-(4-chlorophenyl)pyridine-3-carboxamide
  • 2,6-dichloro-N-methyl-N-(4-fluorophenyl)pyridine-3-carboxamide

Uniqueness

2,6-dichloro-N-methyl-N-(4-phenoxyphenyl)pyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2,6-dichloro-N-methyl-N-(4-phenoxyphenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N2O2/c1-23(19(24)16-11-12-17(20)22-18(16)21)13-7-9-15(10-8-13)25-14-5-3-2-4-6-14/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHMRYMQUVGBZPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)OC2=CC=CC=C2)C(=O)C3=C(N=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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